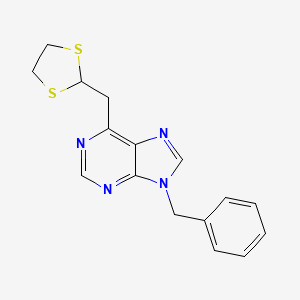
3-Mercapto-4-acetylamino-5-methyl-1,2,4-triazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetamide is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a thioxo group and an acetamide group attached to the triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and carbon disulfide, under controlled conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide.
Formation of the Thioxo Group: The thioxo group can be introduced by reacting the triazole intermediate with sulfur-containing reagents such as thiourea.
Acetylation: The final step involves the acetylation of the triazole derivative using acetic anhydride or acetyl chloride to form N-(3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetamide.
Industrial Production Methods
Industrial production of N-(3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, alcohols; reactions may require catalysts and are performed under controlled temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced triazole derivatives
Substitution: Various substituted triazole derivatives
Wissenschaftliche Forschungsanwendungen
N-(3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Industrial Applications: It is investigated for its potential use in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-methyl-1H-1,2,4-triazol-4-yl)acetamide: Lacks the thioxo group, which may result in different reactivity and biological activity.
N-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetamide: Lacks the methyl group, which may affect its chemical properties and applications.
Uniqueness
N-(3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetamide is unique due to the presence of both the methyl and thioxo groups, which confer distinct chemical reactivity and potential biological activity. These structural features make it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
30342-90-6 |
|---|---|
Molekularformel |
C5H8N4OS |
Molekulargewicht |
172.21 g/mol |
IUPAC-Name |
N-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetamide |
InChI |
InChI=1S/C5H8N4OS/c1-3-6-7-5(11)9(3)8-4(2)10/h1-2H3,(H,7,11)(H,8,10) |
InChI-Schlüssel |
ONCZGQMOFHSTAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NNC(=S)N1NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


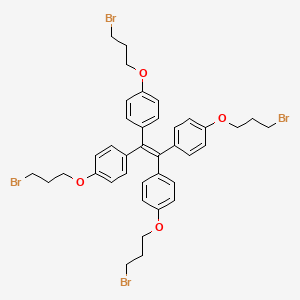
![Methyl {6-[(but-3-en-1-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B12934466.png)
![({6-Amino-5-[(3-nitrobenzene-1-sulfonyl)amino]-4-oxo-1,4-dihydropyrimidin-2-yl}sulfanyl)acetic acid](/img/structure/B12934470.png)
![2-bromo-N-[4-chloro-2-(1H-imidazole-5-carbonyl)phenyl]acetamide](/img/structure/B12934478.png)

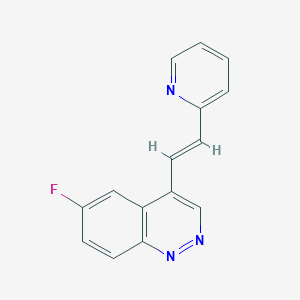
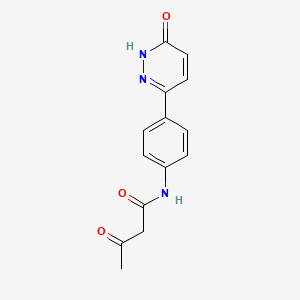
![tert-Butyl (R)-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12934490.png)

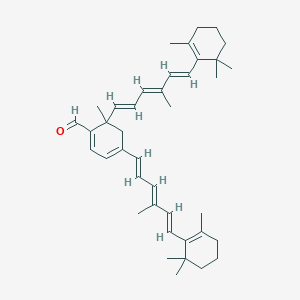
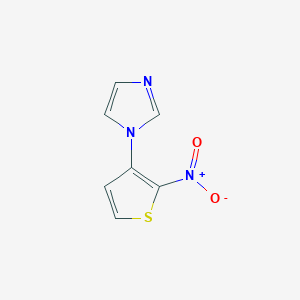
![2-((6-Bromo-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate](/img/structure/B12934537.png)

